2-chloro-N-(1-cyclopropylethyl)acetamide
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Overview
Description
2-chloro-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyclopropylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-chloro-N-(1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical agents and is studied for its potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
2-chloro-N-(1-cyclopropylethyl)acetamide can be compared with other similar compounds, such as:
2-chloroacetamide: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially less reactive.
N-(1-cyclopropylethyl)acetamide: Does not contain the chlorine atom, which reduces its ability to participate in substitution reactions.
2-chloro-N-ethylacetamide: Contains an ethyl group instead of a cyclopropylethyl group, leading to differences in steric and electronic properties.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFXQXPDIHQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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